molecular formula C31H53N11O11S B14209080 Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine CAS No. 824430-47-9

Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine

Cat. No.: B14209080
CAS No.: 824430-47-9
M. Wt: 787.9 g/mol
InChI Key: KYKXUWLASITIKR-DSAKNAHWSA-N
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Description

Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine: is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The sequence of amino acids in this peptide provides it with unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, alanine, is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, alanyl, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by extraction and purification.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Various reagents, such as carbodiimides, can facilitate the substitution of amino acid side chains.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine depends on its specific application. In a biological context, it may interact with cellular receptors or enzymes, modulating their activity. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar structural properties but shorter sequence.

    Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl: A heptapeptide lacking the terminal alanine residue.

Uniqueness

Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can enhance its stability and functionality compared to similar peptides.

Properties

CAS No.

824430-47-9

Molecular Formula

C31H53N11O11S

Molecular Weight

787.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C31H53N11O11S/c1-14(25(46)37-15(2)31(52)53)36-28(49)21(12-54)40-30(51)24(17(4)44)42-27(48)20(9-18-11-34-13-35-18)39-29(50)23(16(3)43)41-26(47)19(7-5-6-8-32)38-22(45)10-33/h11,13-17,19-21,23-24,43-44,54H,5-10,12,32-33H2,1-4H3,(H,34,35)(H,36,49)(H,37,46)(H,38,45)(H,39,50)(H,40,51)(H,41,47)(H,42,48)(H,52,53)/t14-,15-,16+,17+,19-,20-,21-,23-,24-/m0/s1

InChI Key

KYKXUWLASITIKR-DSAKNAHWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)CN)O

Origin of Product

United States

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